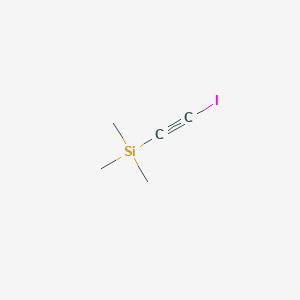

1-Iodo-2-(trimethylsilyl)acetylene

Description

The exact mass of the compound (Iodoethynyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIRHTRSZDSMOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171172 | |

| Record name | Silane, (iodomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18163-47-8 | |

| Record name | Silane, (iodomethyl)trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (iodomethyl)trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18163-47-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene

CAS Number: 18163-47-8

This technical guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a versatile bifunctional reagent widely employed in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical and physical properties, provides established synthesis protocols, and explores its applications in the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. Its bifunctional nature, possessing both a reactive carbon-iodine bond and a sterically demanding, yet removable, trimethylsilyl (B98337) protecting group, makes it a valuable building block in a variety of coupling reactions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18163-47-8 | [1] |

| Molecular Formula | C₅H₉ISi | [1] |

| Molecular Weight | 224.11 g/mol | |

| Appearance | Colorless to red to green clear liquid | [1] |

| Boiling Point | 130 °C (lit.) | |

| Density | 1.46 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.511 (lit.) | |

| InChI Key | HNIRHTRSZDSMOF-UHFFFAOYSA-N | |

| SMILES | C--INVALID-LINK--(C)C#CI | |

| Storage Temperature | 2-8°C, Light Sensitive | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the iodination of a trimethylsilyl-protected acetylene (B1199291) derivative. One of the most efficient and widely cited methods involves the reaction of bis(trimethylsilyl)acetylene (B126346) with iodine monochloride.[1]

Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene

This protocol describes the synthesis of this compound from bis(trimethylsilyl)acetylene and iodine monochloride.

Materials:

-

Bis(trimethylsilyl)acetylene

-

Iodine monochloride (ICl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(trimethylsilyl)acetylene in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of iodine monochloride in dichloromethane to the cooled solution of bis(trimethylsilyl)acetylene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by washing the mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Organic Synthesis and Drug Development

This compound is a cornerstone reagent in the construction of carbon-carbon bonds, particularly in the formation of substituted alkynes through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for sequential and controlled functionalization.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, where the iodine atom participates in the coupling, leaving the trimethylsilyl group intact for subsequent transformations.

Experimental Protocol: General Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of an aryl iodide with this compound.

Materials:

-

Aryl iodide

-

This compound

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Standard glassware for workup and purification

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (1-3 mol%).

-

Add anhydrous triethylamine and anhydrous tetrahydrofuran to the flask.

-

To the resulting mixture, add this compound (1.1-1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the desired trimethylsilyl-protected aryl alkyne.

Caption: General workflow for Sonogashira coupling.

Application in the Synthesis of Bioactive Molecules

The alkynyl moiety is a prevalent structural motif in a wide range of biologically active compounds, including natural products and synthetic drugs.[2] this compound serves as a key building block in the synthesis of complex molecules with therapeutic potential, such as kinase inhibitors and precursors to anticancer agents.

Synthesis of Kinase Inhibitors:

Many small molecule kinase inhibitors feature an alkynyl linkage to bind to the target protein. The Sonogashira coupling provides a direct route to install this functionality. For instance, the synthesis of certain EGFR and HER2 inhibitors involves the coupling of a heterocyclic halide with an appropriately substituted alkyne, which can be derived from this compound.[3]

Synthesis of Daunomycinone (B1669838) Derivatives:

The anthracycline antibiotic daunomycinone is a precursor to the potent anticancer drugs daunorubicin (B1662515) and doxorubicin. The synthesis of daunomycinone derivatives has been shown to utilize trimethylsilyl acetylene compounds.[4] In these syntheses, a lithium acetylide derived from a trimethylsilyl acetylene is reacted with a key ketone intermediate to introduce the acetyl side chain, which is a crucial step in constructing the aglycone core of the anthracycline.

The following diagram illustrates a plausible synthetic pathway for a key intermediate in the synthesis of a complex bioactive molecule, showcasing the utility of this compound.

Caption: Pathway to bioactive molecules via sequential coupling.

Spectroscopic Data

-

¹H NMR: A singlet in the region of δ 0.1-0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl group is expected.

-

¹³C NMR: Signals for the methyl carbons of the trimethylsilyl group would appear near δ 0 ppm. The two acetylenic carbons would have distinct chemical shifts, with the carbon attached to the silicon being more upfield than the carbon attached to the iodine.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and respiratory irritation. It is also suspected of causing genetic defects. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its ability to participate in a wide range of coupling reactions, coupled with the utility of the trimethylsilyl group as a removable protecting group, makes it an indispensable tool for the construction of complex organic molecules. Its application in the synthesis of pharmacologically relevant compounds, including kinase inhibitors and anticancer agent precursors, underscores its importance in the field of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene

This technical guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a key reagent in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a representative experimental protocol for its application in Sonogashira cross-coupling reactions, and a conceptual workflow for its synthesis and use.

Core Compound Properties

This compound is a valuable building block, particularly in the formation of carbon-carbon bonds. Its utility stems from the presence of a reactive carbon-iodine bond and a protecting trimethylsilyl (B98337) group on the acetylene (B1199291) unit. This structure allows for sequential and controlled cross-coupling reactions.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 224.11 g/mol | [1][2] |

| Alternate Molecular Weight | 224.12 g/mol | [3] |

| Molecular Formula | C₅H₉ISi | [1][3] |

| CAS Number | 18163-47-8 | |

| Density | 1.46 g/mL at 25 °C | [4][5] |

| Boiling Point | 130 °C | [4][5] |

| Refractive Index | n20/D 1.511 | [4][5] |

| Flash Point | 118.4 °F (48 °C) - closed cup | |

| Storage Temperature | 2-8°C | [5] |

Application in Sonogashira Cross-Coupling Reactions

A primary application of iodoalkynes and silyl-protected acetylenes is in the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a cornerstone of modern synthetic chemistry. The trimethylsilyl group can act as a protecting group, which can be removed in a subsequent step, or it can be used in a one-pot, two-step coupling sequence.

Experimental Protocols: Synthesis of Unsymmetrical Diarylacetylenes

The following protocol details a general procedure for the synthesis of unsymmetrical diarylacetylenes using a trimethylsilyl-protected acetylene, which illustrates the utility of this class of compounds in a Sonogashira reaction. This reaction proceeds in two sequential stages within the same reaction vessel.

Stage 1: In-situ formation of the terminal alkyne

-

To a 25 mL round-bottomed flask equipped with a stopper, add 4-Iodoanisole (1 mmol), trimethylsilylacetylene (B32187) (TMSA) (1.1 mmol), and potassium carbonate (2 mmol).[6]

-

Add a freshly prepared solution of Palladium Nanoparticles (PdNPs) (5 mL).[6]

-

Stir the reaction mixture at 40°C.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the complete consumption of the aryl iodide is observed.[6]

Stage 2: Coupling with the second aryl iodide

-

To the reaction mixture containing the in-situ formed 4-ethynylanisole, add the second aryl iodide (in this example, p-nitrobenzene iodide) (1 mmol).[6]

-

Continue to stir the reaction mixture at 40°C until the arylacetylene is completely consumed, as monitored by TLC.[6]

-

Upon completion, the targeted unsymmetrical diarylacetylene is formed and can be isolated and purified using standard laboratory techniques.[6]

Visualizing the Workflow and Reaction Pathway

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a conceptual synthesis of this compound and the catalytic cycle of the Sonogashira cross-coupling reaction.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 18163-47-8 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-(4-METHOXYPHENYL)-2-(4-NITROPHENYL)-ACETYLENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(trimethylsilyl)acetylene is a valuable bifunctional reagent in organic synthesis, particularly in cross-coupling reactions where the trimethylsilyl (B98337) group acts as a stable protecting group for the terminal alkyne, and the iodo group provides a reactive site for carbon-carbon bond formation. Its utility in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, necessitates a thorough understanding of its physical characteristics. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a logical framework illustrating the interplay of these properties.

Core Physical Properties

The physical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Data Presentation

| Physical Property | Value | Units | Notes |

| Molecular Formula | C₅H₉ISi | - | - |

| Molecular Weight | 224.11 | g/mol | |

| Appearance | Colorless to yellow liquid | - | - |

| Boiling Point | 130 | °C | at 760 mmHg (lit.) |

| Density | 1.46 | g/mL | at 25 °C (lit.) |

| Refractive Index | 1.511 | n²⁰/D | at 20 °C (lit.) |

Experimental Protocols

While the physical properties of well-established compounds like this compound are typically cited from literature, the following sections detail the standard experimental methodologies that would be employed for their determination.

Synthesis of this compound

A common and efficient method for the synthesis of 1-iodoalkynes is the iodination of the corresponding terminal alkyne. The following is a representative protocol using N-iodosuccinimide (NIS) as the iodine source and a mild base as a catalyst.[1]

Materials:

-

N-Iodosuccinimide (NIS)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of trimethylsilylacetylene (1.0 eq) in dichloromethane, N-iodosuccinimide (1.1 eq) and potassium carbonate (0.2 eq) are added.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a convenient technique.[2][3]

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Melting point apparatus or Thiele tube with heating oil

-

Thermometer

-

Small test tube

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated in a Thiele tube or a melting point apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Materials:

-

Sample of this compound

-

Pycnometer

-

Analytical balance

-

Water bath for temperature control

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature.

-

The filled pycnometer with the reference liquid is weighed.

-

The volume of the pycnometer is calculated using the mass and known density of the reference liquid.

-

The density of the sample is then calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify a pure compound or determine the composition of a mixture. The Abbe refractometer is a common instrument for this measurement.[4][5]

Materials:

-

Sample of this compound

-

Abbe refractometer

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

-

Lens paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and lens paper.

-

A few drops of the liquid sample are placed on the surface of the measuring prism using a dropper.

-

The prisms are closed and locked.

-

The light source is turned on, and while looking through the eyepiece, the handwheel is adjusted until the field of view is divided into a light and a dark section.

-

The compensator knob is adjusted to eliminate any color fringe at the borderline, making the boundary sharp.

-

The handwheel is further adjusted to center the borderline on the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded.

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental molecular characteristics and the macroscopic physical properties of this compound.

Caption: Core physical properties of this compound.

References

A Technical Guide to the Synthesis of 1-Iodo-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

1-Iodo-2-(trimethylsilyl)acetylene is a valuable bifunctional reagent in organic synthesis, widely utilized as a versatile building block for the introduction of the ethynyl (B1212043) and iodoethynyl moieties. Its applications are prominent in cross-coupling reactions, such as Sonogashira and Stille couplings, and in the construction of complex molecular architectures, including polyynes, heterocycles, and natural products. The trimethylsilyl (B98337) group provides stability and allows for regioselective reactions, while the iodo group serves as a reactive handle for further functionalization. This guide provides an in-depth overview of the primary synthetic protocols for this compound, presenting quantitative data, detailed experimental procedures, and a logical workflow diagram to aid researchers in their synthetic endeavors.

Comparative Summary of Synthesis Protocols

The synthesis of this compound can be achieved through several distinct methodologies. The choice of method often depends on the available starting materials, desired scale, and tolerance for strong bases or specific catalysts. The following table summarizes the key quantitative data for the most common and effective protocols.

| Protocol | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Lithiation-Iodination | Trimethylsilylacetylene (B32187) | n-Butyllithium, Iodine (I₂) | Diethyl ether (Et₂O) | 0 to rt | 17 | ~77 | [1] |

| 2. NIS/Silver-Catalyzed Iodination | Trimethylsilylacetylene | N-Iodosuccinimide (NIS), Silver Nitrate (B79036) (AgNO₃) | Acetone | rt | 0.5 | 98 | [2] |

| 3. ICl on Bis-silylated Alkyne | Bis(trimethylsilyl)acetylene | Iodine monochloride (ICl) | Dichloromethane (CH₂Cl₂) | 25 | Not Specified | Excellent | [3] |

| 4. Copper-Catalyzed Iodination | Trimethylsilylacetylene | Iodine (I₂), Copper(I) Iodide (CuI), Sodium Carbonate (Na₂CO₃), Phase-Transfer Catalyst | Not Specified | Not Specified | Not Specified | Good | [3] |

Experimental Protocols

Protocol 1: Iodination via Lithiation

This classic method involves the deprotonation of trimethylsilylacetylene with an organolithium reagent to form a lithium acetylide, which is subsequently quenched with iodine.

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of trimethylsilylacetylene (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Cool the resulting solution of lithium trimethylsilylacetylide to 0 °C.

-

Add a solution of iodine (1.0 eq) in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the organic layer and wash the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation to obtain this compound.

Protocol 2: N-Iodosuccinimide (NIS) with Silver Catalyst

This protocol offers a mild and highly efficient alternative, avoiding the use of strong organometallic bases. The reaction proceeds via an in-situ generated silver acetylide intermediate.[2]

Materials:

-

Trimethylsilylacetylene

-

N-Iodosuccinimide (NIS)

-

Silver nitrate (AgNO₃)

-

Acetone

Procedure:

-

To a solution of trimethylsilylacetylene (1.0 eq) in acetone, add silver nitrate (0.1 eq).

-

Stir the mixture at room temperature for a brief period.

-

Add N-iodosuccinimide (1.1 eq) to the reaction mixture.

-

Stir at room temperature for 30 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated silver salts.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be purified by column chromatography on silica (B1680970) gel to afford this compound in high yield (98%).[2]

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathways to this compound, highlighting the key starting materials and transformations.

Caption: Key synthetic routes to this compound.

This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers should always consult the original literature and adhere to all laboratory safety protocols when performing these or any other chemical transformations. The choice of protocol will ultimately be guided by the specific requirements of the synthetic target and the resources available.

References

An In-depth Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Iodo-2-(trimethylsilyl)acetylene, a key reagent in organic synthesis. It covers the chemical structure, physicochemical properties, detailed experimental protocols for its synthesis, and its spectroscopic characterization. This document is intended to serve as a valuable resource for professionals engaged in chemical research and development.

Chemical Structure and Properties

This compound is an organosilicon compound featuring a terminal iodoalkyne group protected by a trimethylsilyl (B98337) (TMS) moiety. This structure makes it a versatile building block, particularly in cross-coupling reactions where the TMS group can be selectively removed after the initial coupling, allowing for further functionalization.

Chemical Structure:

-

Molecular Formula: C₅H₉ISi

-

IUPAC Name: 2-iodoethynyl(trimethyl)silane[1]

-

CAS Number: 18163-47-8[2]

-

SMILES: C--INVALID-LINK--(C)C#CI[2]

-

InChI Key: HNIRHTRSZDSMOF-UHFFFAOYSA-N[2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 224.11 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 130 °C (lit.) | [2] |

| Density | 1.46 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.511 (lit.) | [2] |

| Flash Point | 48 °C (118.4 °F) - closed cup | [2] |

| Solubility | Soluble in common organic solvents (e.g., THF, diethyl ether, dichloromethane). | |

| Storage Conditions | 2-8°C, light-sensitive.[2] |

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound. Both methods start from commercially available precursors and provide good yields of the desired product.

Method 1: Iodination of Trimethylsilylacetylene (B32187) via Lithiation

This method involves the deprotonation of trimethylsilylacetylene with an organolithium reagent, followed by quenching the resulting lithium acetylide with iodine.

Figure 1. Synthesis of this compound via lithiation.

Experimental Protocol:

-

To a stirred solution of trimethylsilylacetylene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

A solution of iodine (1.1 eq) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275).

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Method 2: Iodination of Bis(trimethylsilyl)acetylene (B126346) with Iodine Monochloride

This method utilizes the reaction of bis(trimethylsilyl)acetylene with iodine monochloride, which acts as an electrophilic iodine source. This procedure is often favored for its high yield and selectivity.

Figure 2. Synthesis of this compound using ICl.

Experimental Protocol:

-

To a solution of bis(trimethylsilyl)acetylene (1.0 eq) in dry dichloromethane at 0 °C under an inert atmosphere, a solution of iodine monochloride (1.0 M in dichloromethane, 1.0 eq) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, while monitoring the reaction progress by TLC or GC.

-

Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation to yield this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ ~0.2 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~105 (C≡CSi), ~0 (Si(CH₃)₃), C≡CI signal is often difficult to observe due to quadrupolar relaxation. |

| FT-IR (neat) | ν ~2960 cm⁻¹ (C-H stretch, TMS), ~2100 cm⁻¹ (C≡C stretch, weak), ~1250 cm⁻¹ (Si-CH₃ symmetric deformation), ~840 cm⁻¹ (Si-C stretch) |

| Mass Spec (EI) | m/z (%): 224 ([M]⁺), 209 ([M-CH₃]⁺), 73 ([Si(CH₃)₃]⁺) |

Note: The exact chemical shifts and peak intensities may vary slightly depending on the solvent and instrument used.

Applications in Organic Synthesis

This compound is a valuable reagent in a variety of organic transformations, most notably in the Sonogashira coupling reaction . In this palladium- and copper-catalyzed cross-coupling, the iodoalkyne functionality readily reacts with terminal alkynes, aryl halides, or vinyl halides to form new carbon-carbon bonds. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be cleaved under mild conditions (e.g., with a fluoride (B91410) source like TBAF or a base like K₂CO₃ in methanol) to reveal the terminal alkyne for further reactions. This two-step process allows for the controlled, sequential introduction of different substituents onto an acetylene (B1199291) unit.

Figure 3. Application in Sonogashira coupling and subsequent desilylation.

Safety Information

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause an allergic skin reaction and is suspected of damaging fertility or the unborn child.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS) from the supplier.

References

1-Iodo-2-(trimethylsilyl)acetylene stability and storage

An In-depth Technical Guide to the Stability and Storage of 1-Iodo-2-(trimethylsilyl)acetylene

Introduction

This compound, with the chemical formula C₅H₉ISi, is a versatile reagent in organic synthesis, particularly in cross-coupling reactions where it serves as a stable and protected equivalent of iodoacetylene.[1][2] Its utility in the construction of complex molecular architectures, including pharmaceuticals and functional materials, necessitates a thorough understanding of its stability profile and appropriate handling and storage procedures. The presence of the trimethylsilyl (B98337) (TMS) group is known to impart a degree of stability to the alkynyl system compared to its non-silylated counterpart.[3][4] This guide provides a comprehensive overview of the stability, recommended storage conditions, and safe handling protocols for this compound, targeted at researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical and Hazard Data

A summary of the key physical properties and hazard classifications for this compound is presented below. This data is crucial for safe handling and for designing experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉ISi | [1][5][6] |

| Molecular Weight | 224.11 g/mol | [1][6] |

| CAS Number | 18163-47-8 | [1][5][7][6][8] |

| Appearance | Colorless to Red to Green clear liquid | [1] |

| Boiling Point | 130 °C (lit.) | |

| 55 °C / 20 mmHg | [1] | |

| Density | 1.46 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.511 (lit.) | |

| Flash Point | 48 °C (118.4 °F) - closed cup | [8] |

| Storage Temperature | 2-8°C | [1][8] |

| Hazard Classifications | Flammable Liquid (Category 3), Acute Toxicity (Oral, Dermal, Inhalation - Category 4), Skin and Respiratory Sensitization (Category 1), Reproductive Toxicity (Category 2) | [1][8] |

Chemical Stability and Decomposition

This compound is generally stable under recommended storage conditions.[5] However, its stability is influenced by several external factors.

Key Stability Considerations:

-

Light Sensitivity: The compound is explicitly noted as being light-sensitive.[1] Exposure to light, particularly UV radiation, can induce decomposition. Therefore, it must be stored in amber or opaque containers.

-

Thermal Stability: While the trimethylsilyl group enhances the thermal stability of the acetylene (B1199291) unit, the compound is still a flammable liquid with a relatively low flash point of 48°C.[3][4][8] It should be kept away from heat, sparks, open flames, and other ignition sources.[1][5] Vapors may form explosive mixtures with air.

-

Reactivity: The product is chemically stable under standard ambient conditions (room temperature). However, specific data on its reactivity with air or moisture is not detailed in the provided search results, but general handling procedures for air- and moisture-sensitive compounds are advisable for acetylenic compounds.

-

Hazardous Decomposition: No specific hazardous decomposition products are listed under normal conditions of use.[5] In case of fire, hazardous combustion products may be formed.

Caption: Factors influencing the stability of this compound.

Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to maintain the integrity of this compound and ensure laboratory safety.

Recommended Storage Conditions:

-

Temperature: Store in a refrigerator at 2-8°C (36-46°F).[1][9][8]

-

Atmosphere: Keep the container tightly closed and store in a dry, well-ventilated place.[5] While not explicitly stated, storage under an inert atmosphere (e.g., nitrogen or argon) is best practice for acetylenic compounds to prevent potential reactions with air and moisture.

-

Light: Protect from light by using amber glass bottles or storing in a dark location.[1]

-

Container: Use a tightly sealed container.[5] Ensure proper grounding and bonding of the container and receiving equipment to prevent static discharge.[1][5]

Safe Handling Procedures:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a fume hood.[1][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection (eyeshields, faceshield).[1][5][8] In case of inadequate ventilation, wear a suitable respiratory protection (e.g., type ABEK (EN14387) respirator filter).[1][5][8]

-

Fire and Explosion Prevention: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[1][5] Use non-sparking tools and take precautionary measures against static discharge.[1][5] Use explosion-proof electrical, ventilating, and lighting equipment.[1][5]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[1][5] Wash hands and skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace.[1][5]

Experimental Protocols: Synthesis

Several methods exist for the synthesis of this compound, all involving the iodination of a trimethylsilylacetylene (B32187) precursor.[1]

Method 1: Iodination of Bis(trimethylsilyl)acetylene (B126346) (Most Popular)

This is a widely used procedure due to its high yields.[1]

-

Reactants:

-

Bis(trimethylsilyl)acetylene

-

Iodine monochloride (ICl)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

-

Procedure:

-

Dissolve bis(trimethylsilyl)acetylene in dichloromethane in a suitable reaction flask equipped with a stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of iodine monochloride in dichloromethane to the stirred solution at a controlled rate to maintain the reaction temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25°C) and stir until the reaction is complete (monitored by TLC or GC).

-

Perform an aqueous work-up to remove unreacted reagents and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product, typically by vacuum distillation, to obtain pure this compound.

-

Method 2: Iodination of Trimethylsilylacetylene via Metalation

This older method involves the deprotonation of trimethylsilylacetylene followed by iodination, but it often results in modest yields.[1]

-

Reactants:

-

Trimethylsilylacetylene

-

A strong base (e.g., n-Butyllithium or a Grignard reagent)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

-

Procedure:

-

Deprotonate trimethylsilylacetylene with a stoichiometric amount of a strong base in an anhydrous solvent at low temperature (e.g., -78°C) to form the lithium or magnesium acetylide.

-

Slowly add a solution of iodine in the same solvent to the acetylide solution.

-

Allow the reaction to proceed to completion.

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product, dry the organic phase, and purify by distillation.

-

Caption: General workflow for the synthesis and handling of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 97% | Fisher Scientific [fishersci.ca]

- 8. This compound 97 18163-47-8 [sigmaaldrich.com]

- 9. 1-碘-2-三甲基硅基乙炔 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Safe Handling of (Iodoethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with (Iodoethynyl)trimethylsilane. The information is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely and effectively.

Chemical Identification and Physical Properties

(Iodoethynyl)trimethylsilane is an organosilicon compound utilized in organic synthesis and materials science. Its unique reactivity makes it a valuable reagent in pharmaceutical development and the preparation of functionalized materials.[1]

| Property | Value | Source |

| Chemical Name | (Iodoethynyl)trimethylsilane | TCI |

| Synonyms | 1-Iodo-2-(trimethylsilyl)acetylene, 2-iodoethynyl(trimethyl)silane | PubChem[2] |

| CAS Number | 18163-47-8 | TCI[3][4] |

| Molecular Formula | C₅H₉ISi | TCI[3][4] |

| Molecular Weight | 224.12 g/mol | TCI[3][4] |

| Appearance | Colorless to Red to Green clear liquid | TCI[3][4] |

| Boiling Point | 52 °C / 14 mmHg | TCI[4] |

| Flash Point | 48 °C | TCI[4] |

| Specific Gravity | 1.47 | TCI[4] |

| Refractive Index | 1.51 | TCI[4] |

Hazard Identification and Classification

(Iodoethynyl)trimethylsilane is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[2] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed[2] |

| Acute toxicity, dermal | 4 | H312: Harmful in contact with skin[2] |

| Acute toxicity, inhalation | 4 | H332: Harmful if inhaled[2] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[4] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[4] |

| Respiratory sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction[2] |

| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child[2] |

GHS Pictograms:

Danger

Signal Word: Danger[2]

Toxicological Information

The compound is harmful if swallowed, inhaled, or absorbed through the skin.[2] It is classified as a skin and serious eye irritant.[4] Furthermore, it may cause sensitization by inhalation and skin contact, leading to allergic reactions upon subsequent exposures.[2] Of significant concern is the classification as a suspected reproductive toxin.[2]

Experimental Protocols for Safe Handling

Due to its hazardous nature and sensitivity to air and moisture, strict adherence to the following protocols is mandatory.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If the concentration of vapors may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Engineering Controls

-

Fume Hood: All manipulations of (Iodoethynyl)trimethylsilane should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: As the compound is sensitive to air and moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for reactions and transfers.[3][4]

-

Grounding: To prevent static discharge, which could ignite the flammable liquid, ensure all containers and equipment are properly grounded.[3]

Storage

-

Temperature: Store in a cool, refrigerated (0-10°C), and well-ventilated area away from heat and sources of ignition.[3][4]

-

Inert Gas: Store under an inert gas to prevent degradation from air and moisture.[3][4]

-

Container: Keep the container tightly closed.[3]

Spill and Leak Procedures

-

Evacuate: In case of a spill, immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.

-

Collection: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly.

Disposal

Waste (Iodoethynyl)trimethylsilane and contaminated materials are considered hazardous waste and must be disposed of according to institutional, local, state, and federal regulations. Never dispose of this chemical down the drain.[4] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures for organoiodine compounds.[6][7]

Reactivity and Incompatibility

Understanding the reactivity of (Iodoethynyl)trimethylsilane is crucial for preventing hazardous situations.

-

Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Acids and Bases: Incompatible with strong acids and bases.

-

Metals: As a terminal alkyne, it can react with certain metals to form explosive acetylides.[8] Avoid contact with incompatible metals.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of (Iodoethynyl)trimethylsilane, from preparation to disposal.

Caption: Logical workflow for the safe handling of (Iodoethynyl)trimethylsilane.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of hazards and the corresponding control measures.

Caption: Relationship between hazards of (Iodoethynyl)trimethylsilane and control measures.

This document is intended as a guide and should be supplemented by a thorough review of the complete Safety Data Sheet (SDS) provided by the manufacturer and by your institution's specific safety protocols. Always perform a risk assessment before starting any new experimental procedure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Silane, (iodomethyl)trimethyl- | C5H9ISi | CID 140341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Iodoethynyl)trimethylsilane | 18163-47-8 | TCI AMERICA [tcichemicals.com]

- 4. (Iodoethynyl)trimethylsilane | 18163-47-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 7. benchchem.com [benchchem.com]

- 8. Alkyne Reactivity [www2.chemistry.msu.edu]

The Synthetic Versatility of 1-Iodo-2-(trimethylsilyl)acetylene: A Technical Guide

Abstract: 1-Iodo-2-(trimethylsilyl)acetylene is a highly versatile and valuable reagent in modern organic synthesis. Its unique bifunctional nature, featuring a reactive carbon-iodine bond and a sterically demanding, removable trimethylsilyl (B98337) (TMS) protecting group, enables a wide array of chemical transformations. This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a focus on palladium-catalyzed cross-coupling reactions and cycloadditions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Physicochemical Properties and Safety

This compound is a colorless to reddish-green, light-sensitive liquid.[1][2] The trimethylsilyl group not only serves as a protecting group but also imparts greater thermal stability compared to the parent iodoacetylene and enhances solubility in organic solvents.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 18163-47-8 | [1][5] |

| Molecular Formula | C₅H₉ISi | [1][2] |

| Molecular Weight | 224.11 g/mol | [1][5] |

| Boiling Point | 130 °C (lit.); 55 °C / 20 mmHg | [1] |

| Density | 1.46 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.511 (lit.) | [1] |

| Flash Point | 48 °C (118.4 °F) - closed cup | |

| Storage | 2-8°C, Light Sensitive |

Safety and Handling: This compound is a flammable liquid and is classified as an acute toxicant (oral, dermal, inhalation), a skin and respiratory sensitizer, and a suspected reproductive toxin. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used in a well-ventilated fume hood.

Synthesis of this compound

The preparation of this compound involves the iodination of a trimethylsilylacetylene (B32187) precursor. While direct iodination of lithiated or Grignard derivatives of trimethylsilylacetylene has been reported, these methods often result in modest yields.[1] More efficient and popular methods have since been developed.

Table 2: Selected Synthetic Routes to this compound

| Precursor | Reagents | Conditions | Yield | Reference(s) |

| Trimethylsilylacetylene | I₂, Na₂CO₃, Phase-Transfer Catalyst, CuI (cat.) | Not specified | Good | [1] |

| Bis(trimethylsilyl)acetylene (B126346) | Iodine monochloride (ICl) | Dichloromethane (B109758), 25°C | Excellent | [1] |

The most widely adopted procedure involves the reaction of bis(trimethylsilyl)acetylene with iodine monochloride, which provides the product in excellent yields and avoids the need for strong bases like n-butyllithium.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene

This protocol is based on the popular procedure described in the literature.[1]

-

Reaction Setup: To a solution of bis(trimethylsilyl)acetylene (1.0 equiv) in dichloromethane (DCM), coole to 0 °C in an ice bath.

-

Addition of Reagent: Add a solution of iodine monochloride (1.0 equiv) in DCM dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford pure this compound.

Reactivity and Key Transformations

The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent electrophile in cross-coupling reactions. The TMS group serves as a robust protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.[3][6] This group can be selectively removed post-coupling, typically using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to reveal the terminal alkyne for further functionalization.[6][7]

Palladium-Catalyzed Cross-Coupling Reactions

This reagent is widely used as a coupling partner in various palladium-catalyzed reactions to form C(sp)-C(sp²) and C(sp)-C(sp³) bonds.

The Sonogashira reaction is a cornerstone application for this compound, enabling the formation of a carbon-carbon bond between the alkyne and an aryl or vinyl halide.[8] The reaction proceeds under mild conditions, tolerates a wide range of functional groups, and is catalyzed by a palladium(0) complex with a copper(I) co-catalyst.[8][9] The C-I bond of this compound is highly reactive, allowing for efficient coupling.[8]

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Table 3: Examples of Sonogashira-Type Couplings with Haloethynylsilanes

| Coupling Partner | Catalyst System | Conditions | Product Type | Yield Range | Reference(s) |

| Aryl/Vinyl Halides | Pd(0) catalyst, Cu(I) cocatalyst, Amine base | Room temp to moderate heat | Aryl/Vinyl-alkynylsilanes | Good to Excellent | [8][9] |

| Primary/Secondary Alkyl Halides | Iron Complex (e.g., FeBr₂) | THF, 60-135 °C | Alkyl-alkynylsilanes | 69-92% | [4][10] |

| Tautomerizable Heterocyclics | Pd(0) catalyst, Cu(I) cocatalyst | Not specified | Heteroaryl-alkynylsilanes | Good | [10] |

Representative Experimental Protocol: Sonogashira Coupling

-

Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%).

-

Solvent and Reagents: Add a suitable solvent (e.g., THF, DMF, or triethylamine) followed by an amine base (e.g., triethylamine (B128534) or diisopropylamine, 2-3 equiv).

-

Addition: Add this compound (1.1-1.2 equiv) to the mixture via syringe.

-

Reaction: Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water or brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by flash column chromatography on silica (B1680970) gel to yield the desired TMS-protected alkyne.

While Sonogashira is the most common, this compound can participate in other palladium-catalyzed cross-coupling reactions, illustrating its versatility.

-

Kumada-Type Coupling: A Pd-catalyzed phenylation of this compound using a Grignard reagent has been reported, demonstrating a viable route to 1-aryl-2-silylacetylenes.[10]

-

Stille Coupling: Although direct examples with this compound are less common in the initial search, the analogous 1-(tributylstannyl)-2-(trimethylsilyl)acetylene is widely used in Stille couplings with aryl and vinyl halides or triflates.[3][10] This highlights the general utility of silylated acetylenes in forming C-C bonds via different organometallic precursors.[11][12]

-

Negishi Coupling: Similarly, Negishi couplings involving organozinc reagents are a powerful tool for C-C bond formation, and the reactivity profile of this compound makes it a suitable, albeit less documented, partner for such transformations.[13]

Caption: Generalized catalytic cycles for Negishi and Stille couplings.

Cycloaddition Reactions

The carbon-carbon triple bond in the coupled products derived from this compound can participate in various cycloaddition reactions. The TMS group can influence the regio- and stereoselectivity of these reactions due to its steric and electronic effects.[4]

-

[3+2] Dipolar Cycloadditions: Silylated alkynes are known to react with 1,3-dipoles like azides to form triazoles, a key transformation in "click chemistry".[14] Similarly, reactions with nitrones can yield isoxazoline (B3343090) derivatives.[15]

-

[2+2] Cycloadditions: Photochemical or thermal [2+2] cycloadditions with alkenes or ketenes can produce cyclobutene (B1205218) or cyclobutanone (B123998) derivatives, respectively, which are valuable four-membered ring structures.[16]

-

Diels-Alder ([4+2] Cycloaddition): While less reactive as a dienophile than electron-deficient alkynes, silylated acetylenes can undergo Diels-Alder reactions under certain conditions to form six-membered rings.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 18163-47-8 CAS MSDS (this compound 97) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. gelest.com [gelest.com]

- 5. scbt.com [scbt.com]

- 6. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 7. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. uwindsor.ca [uwindsor.ca]

- 13. researchgate.net [researchgate.net]

- 14. High pressure assisted 1,3-dipolar cycloadditions: formation of 1,2,3-triazoles from aryl azides and (trimethylsilyl)acetylene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. unisciencepub.com [unisciencepub.com]

- 16. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Spectroscopic Data of 1-Iodo-2-(trimethylsilyl)acetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-2-(trimethylsilyl)acetylene, a key building block in organic synthesis. Due to the absence of a centralized public database containing the complete spectroscopic profile of this compound, this guide collates available information and outlines the standard experimental protocols for its characterization.

Chemical Structure and Properties

This compound is an organosilicon compound with the chemical formula C₅H₉ISi and a molecular weight of 224.11 g/mol .[1] Its structure features a terminal iodo group on an acetylene (B1199291) unit, which is protected by a trimethylsilyl (B98337) group. This arrangement makes it a valuable reagent in cross-coupling reactions and the synthesis of more complex acetylenic compounds.

Physical Properties:

| Property | Value |

| CAS Number | 18163-47-8 |

| Molecular Formula | C₅H₉ISi |

| Molecular Weight | 224.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 130 °C (lit.)[2] |

| Density | 1.46 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.511 (lit.)[2] |

Spectroscopic Data

While a complete, publicly available dataset is not readily accessible, the following sections detail the expected spectroscopic characteristics based on the analysis of analogous compounds and standard spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing a single resonance for the nine equivalent protons of the trimethylsilyl (TMS) group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon framework. The spectrum is expected to show three distinct signals corresponding to the methyl carbons of the TMS group and the two sp-hybridized carbons of the acetylene unit. The chemical shifts of the acetylenic carbons are influenced by the electronegativity of the iodine atom and the deshielding effect of the triple bond. For a similar compound, (azidoethynyl)trimethylsilane, the sp-hybridized carbons attached to the silicon and the azide (B81097) group appear at δ = 68.3 and 89.9 ppm, respectively.[3]

Expected NMR Data:

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | ~0.2 | Singlet |

| ¹³C | ~0 (Si(CH₃)₃) | Quartet |

| ~70-90 (C≡C) | Singlet | |

| ~70-90 (C≡C) | Singlet |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The key vibrational modes for this compound are the C≡C triple bond stretch and the Si-C bond vibrations. For a related compound, (azidoethynyl)trimethylsilane, characteristic IR bands were observed at 2970, 2259, 2183, 2110, 1277, 976, 850, and 629 cm⁻¹.[3]

Expected IR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C Stretch | ~2100 - 2260 | Weak to Medium |

| Si-CH₃ Symmetric Deformation | ~1250 | Strong |

| Si-C Stretch | ~840 | Strong |

| C-H Stretch (in TMS) | ~2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 224. Key fragments would likely correspond to the loss of a methyl group ([M-15]⁺) and the trimethylsilyl group ([M-73]⁺).

Expected Mass Spectrometry Data:

| m/z | Assignment |

| 224 | [M]⁺ |

| 209 | [M - CH₃]⁺ |

| 151 | [M - Si(CH₃)₃]⁺ |

| 127 | [I]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for similar compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves the iodination of trimethylsilylacetylene (B32187).

Materials:

-

Trimethylsilylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Iodine (I₂)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of trimethylsilylacetylene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

An equimolar amount of n-butyllithium in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at -78 °C to form the lithium acetylide.

-

A solution of one equivalent of iodine in anhydrous THF is then added slowly to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the addition of saturated aqueous sodium thiosulfate solution to remove excess iodine.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound as a colorless liquid.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Absorbance is recorded in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Electron ionization (EI) is a common method for generating ions.

-

The mass-to-charge ratio (m/z) of the ions is recorded.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

References

A Comprehensive Technical Guide to 1-Iodo-2-(trimethylsilyl)acetylene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Iodo-2-(trimethylsilyl)acetylene, a key reagent in synthetic chemistry, with a focus on its commercial availability, synthesis, and applications in forming carbon-carbon bonds. This document is intended to serve as a practical resource for researchers in academia and the pharmaceutical industry.

Commercial Availability and Physical Properties

This compound (CAS No. 18163-47-8) is a readily available chemical from several major suppliers. It is typically sold with a purity of 97% or higher and is classified as a flammable liquid that is also an acute toxin and sensitizer, requiring careful handling in a laboratory setting. Below is a summary of its key physical and chemical properties, along with a list of notable commercial suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 18163-47-8 |

| Molecular Formula | C₅H₉ISi |

| Molecular Weight | 224.11 g/mol |

| Appearance | Colorless to red-green clear liquid[1] |

| Purity | ≥97% |

| Boiling Point | 130 °C (lit.) |

| Density | 1.46 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.511 (lit.) |

| Flash Point | 48 °C (118.4 °F) - closed cup |

| Storage Temperature | 2-8°C |

Table 2: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | 97% | Gram to multi-gram scale |

| Alkali Scientific | Not specified | Gram scale |

| Santa Cruz Biotechnology | Not specified | Gram scale |

Synthesis of this compound

The most prevalent and effective method for the synthesis of this compound involves the iodination of a silylacetylene precursor. While direct iodination of metalated trimethylsilylacetylene (B32187) can be performed, it often results in modest yields. A more popular and higher-yielding procedure utilizes the reaction of bis(trimethylsilyl)acetylene (B126346) with iodine monochloride in dichloromethane (B109758) at room temperature.[1]

Experimental Protocol: Synthesis from Bis(trimethylsilyl)acetylene

This protocol describes a high-yield synthesis of this compound.

Materials:

-

Bis(trimethylsilyl)acetylene

-

Iodine monochloride (ICl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfite (B76179)

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(trimethylsilyl)acetylene in dry dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of iodine monochloride in dichloromethane dropwise to the stirred solution of bis(trimethylsilyl)acetylene. The reaction is typically performed at a 1:1 molar ratio.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by washing the mixture with an aqueous solution of sodium sulfite to remove any unreacted iodine.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

This compound is a versatile reagent primarily used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form substituted alkynes. It also finds application in cycloaddition reactions and in the synthesis of organometallic complexes.

Sonogashira Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This compound serves as a stable and easy-to-handle source of a monosubstituted acetylene, where the trimethylsilyl (B98337) group can be retained in the product or removed in a subsequent step.

This protocol details the coupling of this compound with 4-iodotoluene (B166478) to produce 1-(p-tolyl)-2-(trimethylsilyl)acetylene.

Materials:

-

This compound

-

4-Iodotoluene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 4-iodotoluene, anhydrous toluene, and triethylamine.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (typically 1-5 mol%) and copper(I) iodide (typically 2-10 mol%) to the reaction mixture.

-

Add this compound (typically 1.1-1.5 equivalents) to the stirred solution.

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Caption: Simplified Sonogashira coupling catalytic cycles.

Cycloaddition Reactions

This compound can participate in [3+2] cycloaddition reactions with nitrile oxides to form substituted isoxazoles. This reaction provides a direct route to highly functionalized heterocyclic compounds.

This protocol describes the reaction of this compound with a nitrile oxide generated in situ from an aldoxime.

Materials:

-

This compound

-

An appropriate aldoxime (e.g., benzaldoxime)

-

An oxidizing agent (e.g., (diacetoxyiodo)benzene (B116549) or N-chlorosuccinimide)

-

A suitable solvent (e.g., dichloromethane or methanol)

-

Standard laboratory glassware

Procedure:

-

Dissolve the aldoxime and this compound in the chosen solvent in a round-bottom flask.

-

Add the oxidizing agent portion-wise to the stirred solution at room temperature. The nitrile oxide is generated in situ and reacts with the alkyne.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC analysis.

-

Upon completion, quench the reaction if necessary (e.g., by adding a reducing agent for any remaining oxidant).

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the 3-aryl-5-iodo-4-(trimethylsilyl)isoxazole product.

Reactions with Organometallic Complexes

This compound is also utilized in the synthesis and study of organometallic compounds. For instance, it has been used to investigate the reactivity of cobalt(I) complexes.

This protocol outlines a general procedure for reacting this compound with a cobalt(I) complex, such as Tol-BDI((2-pp)₂)Co.

Materials:

-

This compound

-

The cobalt(I) complex (e.g., Tol-BDI((2-pp)₂)Co)

-

Anhydrous, deoxygenated solvent (e.g., benzene (B151609) or toluene)

-

Inert atmosphere glovebox or Schlenk line equipment

Procedure:

-

Inside a glovebox or using Schlenk techniques, dissolve the cobalt(I) complex in the anhydrous, deoxygenated solvent.

-

To this solution, add a stoichiometric amount of this compound.

-

Allow the reaction to proceed at room temperature, monitoring any color changes which may indicate complex formation or reaction.

-

The reaction progress can be monitored by techniques such as NMR spectroscopy or UV-Vis spectroscopy.

-

Once the reaction is complete, the resulting cobalt complex can be isolated by removing the solvent under vacuum and crystallizing the residue from an appropriate solvent system (e.g., a layered solution of benzene and pentane).

-